![molecular formula C7H11IO5S B13991636 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane CAS No. 67831-29-2](/img/structure/B13991636.png)
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[330]octane is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of iodine, a methylsulfonyloxy group, and a dioxabicyclo[330]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[330]octane typically involves multiple stepsThe reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to achieve efficient production. The process may also involve purification steps like recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane involves its interaction with specific molecular targets. The iodine atom and the methylsulfonyloxy group play crucial roles in its reactivity and interactions. The compound can participate in various pathways, including nucleophilic substitution and oxidative addition, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.2.1]octane
- 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.1]octane
Uniqueness
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane is unique due to its specific bicyclic structure and the presence of both iodine and methylsulfonyloxy groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
67831-29-2 |
|---|---|
Molecular Formula |
C7H11IO5S |
Molecular Weight |
334.13 g/mol |
IUPAC Name |
(6-iodo-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H11IO5S/c1-14(9,10)13-5-3-12-6-4(8)2-11-7(5)6/h4-7H,2-3H2,1H3 |
InChI Key |
UTYFOFZRAKHNAP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1COC2C1OCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


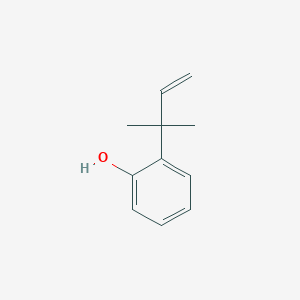
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
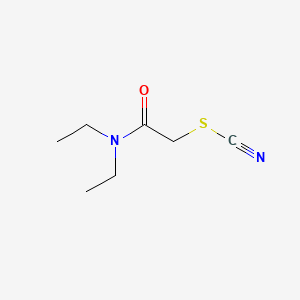
![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)



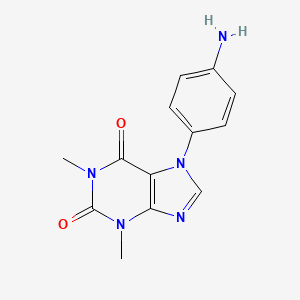
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)
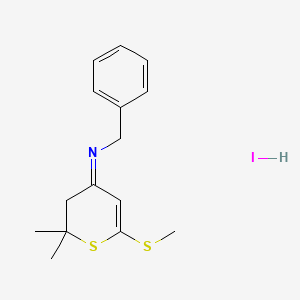
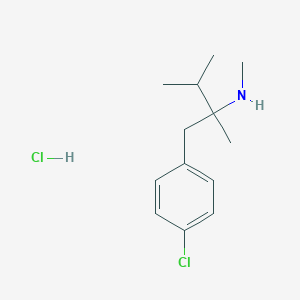
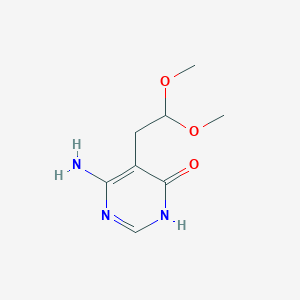

![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
